molecular formula C6H12O5S B7823405 5-Thio-D-Glucose CAS No. 16505-91-2

5-Thio-D-Glucose

Cat. No.: B7823405
CAS No.: 16505-91-2
M. Wt: 196.22 g/mol
InChI Key: IJJLRUSZMLMXCN-SLPGGIOYSA-N
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Description

5-Thio-D-Glucose is a sulfur-containing glucose analog where the oxygen atom in the glucose ring is replaced by a sulfur atom. This modification imparts unique biochemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 5-Thio-D-Glucose involves several steps, typically starting with the protection of glucose derivatives followed by the introduction of sulfur. One common method includes the reaction of glucose with thiol reagents under controlled conditions to replace the oxygen atom with sulfur. The process often involves the use of protecting groups to ensure selective reactions at desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Glycosylation Reactions

5TG serves as a critical intermediate in stereoselective glycosylation reactions. Its sulfur atom induces a strong anomeric effect, favoring α-glycosidic bond formation:

  • In the synthesis of (+)-5-thiosucrose, 5TG acted as an α-directing acceptor during glycosylation with D-psicofuranosyl donors, yielding β-D-psicofuranosyl 5-thio-α-D-glucopyranoside .

  • Similarly, coupling with D-fructofuranosyl donors produced α-D-fructofuranosyl 5-thio-α-D-glucopyranoside, highlighting sulfur’s role in controlling stereochemistry .

Key Reaction Conditions

DonorAcceptorProductYieldSelectivity
D-Psicofuranosyl5TGβ-D-Psicofuranoside78%α-configuration
D-Fructofuranosyl5TGα-D-Fructofuranoside82%α-configuration

Enzyme Inhibition

5TG exhibits competitive inhibition against carbohydrate-metabolizing enzymes due to its structural mimicry of D-glucose:

  • α-Glucosidase Inhibition : 48% inhibition at 8 mM .

  • Hexokinase Inhibition : Blocks glycolysis by competing with glucose for binding sites .

  • GLUT2 Protection : Prevents streptozotocin-induced downregulation of GLUT2 transporters in pancreatic β-cells .

Mechanistic Insights

  • The thiol group at C-5 disrupts substrate-enzyme interactions, altering catalytic activity .

  • Adrenalectomy reduces 5TG-induced hyperglycemia by only 40%, suggesting non-adrenal pathways contribute to its metabolic effects .

Acid-Catalyzed Solvolysis and Lactonization

Under acidic conditions, 5TG undergoes transannular reactions involving sulfur participation:

  • Acetolysis/Hydrolysis : Converts methyl glycosides (e.g., 21–23 ) into per-O-alkylated 5-thio-D-glucono-1,5-lactones (33–35 ) .

  • Unexpected Derivatives : Acidic methanolysis yields 4-substituted products (e.g., 14 , 28 , 29 ) via sulfur-mediated rearrangements .

Reaction Pathways

Starting MaterialConditionsProductNotable Feature
Methyl glycoside 21 Acetolysis (H+^+)Lactone 33 Sulfur participates in ring contraction
Methyl glycoside 22 Hydrolysis (H2_2O/H+^+)Lactone 34 Forms stable 1,5-lactone structure

Biochemical Interactions

  • Spermatogenesis Inhibition : 5TG disrupts testicular glucose metabolism, serving as a potential male contraceptive .

  • Insulin Release Modulation : Competes with D-glucose for cellular uptake, reducing insulin secretion in pancreatic cells .

Structural Analysis

  • Conformational Studies : NMR and computational models reveal that 5TG adopts a 4C1^4C_1 chair conformation, with sulfur altering ring puckering compared to glucose .

Scientific Research Applications

5-Thio-D-Glucose has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Thio-D-Glucose is unique due to the presence of sulfur in its structure, which distinguishes it from other glucose analogs. Similar compounds include:

Biological Activity

5-Thio-D-Glucose (5-TG) is a sulfur analog of glucose, where the oxygen atom in the pyranose ring is replaced by sulfur. This structural modification imparts unique biological properties, making 5-TG a valuable compound for studying metabolic processes and potential therapeutic applications. This article delves into the biological activities of this compound, highlighting its effects on metabolism, feeding behavior, protein synthesis, and potential therapeutic uses.

Metabolic Effects

This compound has been shown to significantly influence energy metabolism in various biological systems. Notably, it inhibits glycolysis in Schistosoma mansoni, a parasitic worm. Research indicates that 5-TG competes with glucose for uptake and inhibits hexokinase activity, a critical enzyme in the glycolytic pathway. When exposed to 20 mM of 5-TG, the degradation of externally supplied glucose was inhibited by approximately 80%, while endogenous glycogen degradation remained unaffected .

Feeding Behavior and Hyperglycemia

Studies have demonstrated that 5-TG induces hyperglycemia and increases feeding behavior in animal models. In a controlled experiment, intracardiac infusion of 5-TG resulted in dose-dependent increases in both food intake and blood glucose levels. The plasma glucose concentrations reached levels significantly higher than those observed with other glucose analogs such as 2-deoxy-D-glucose (2DG). Specifically, plasma glucose levels increased to 3 to 4.6 times those seen after equimolar doses of 2DG . This suggests that the mechanisms by which 5-TG promotes feeding may differ from those affected by traditional glucose analogs.

Protein Synthesis Inhibition

This compound has also been reported to inhibit protein biosynthesis in vitro. Research involving immature spermatids indicated that the addition of 5-TG inhibited protein synthesis, suggesting its potential role in affecting cellular growth and function . This inhibition could have implications for understanding reproductive biology and the effects of metabolic inhibitors on cell proliferation.

Radioprotective Effects

Interestingly, 5-TG has been studied for its radioprotective properties. In experiments with A/J mice, intraperitoneal injection of 1.5 g/kg of 5-TG two hours prior to radiation exposure demonstrated protective effects on mouse skin. This finding opens avenues for exploring the use of thiosugars in mitigating radiation damage .

Renal Effects

In diabetic models, particularly involving streptozocin (STZ)-treated rats, 5-TG has been shown to elevate renal transforming growth factor β-1 (TGF-β1) levels. This elevation suggests potential effects on kidney function and pathology associated with diabetes . The implications of this research could be significant for understanding diabetic nephropathy and developing therapeutic strategies.

Summary of Key Findings

Biological Activity Effect Reference
Glycolysis InhibitionInhibits glucose uptake and hexokinase activity in Schistosoma mansoni
HyperglycemiaInduces significant increases in blood glucose levels and feeding behavior
Protein Synthesis InhibitionInhibits protein biosynthesis in immature spermatids
RadioprotectionProtects against radiation damage in mouse skin
Renal Function ImpactElevates TGF-β1 levels in diabetic rat models

Case Study: Feeding Behavior Induction

In a study examining the effects of 5-TG on feeding behavior, researchers found that lower doses were effective at stimulating food intake compared to other glucose analogs. The findings highlighted the unique metabolic pathways influenced by 5-TG that could be leveraged for further research into appetite regulation and metabolic disorders.

Case Study: Radioprotection Mechanism

The radioprotective effect observed with 5-TG was further investigated to understand its mechanism at the cellular level. Subsequent studies aimed at elucidating how thioglucose interacts with cellular components during radiation exposure could provide insights into developing protective agents against radiation therapy side effects.

Properties

IUPAC Name

(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJLRUSZMLMXCN-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701031304
Record name 5-Thio-D-glucose
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Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 5-Thio-D-glucose
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CAS No.

20408-97-3
Record name Thioglucose
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Record name 5-Thio-D-glucose
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Record name 5-Thio-D-glucose
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Record name 5-thio-D-glucose
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Record name 5-THIO-D-GLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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